molecular formula C8H16ClNO2 B1390208 (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride CAS No. 60979-27-3

(1-Methyl-piperidin-2-yl)-acetic acid hydrochloride

Cat. No.: B1390208
CAS No.: 60979-27-3
M. Wt: 193.67 g/mol
InChI Key: UNQGOLMAWGEVNR-UHFFFAOYSA-N
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Description

Tables

Table 1: Key Physicochemical Properties

Property Value Source
Melting Point Not explicitly reported
Boiling Point Not explicitly reported
Solubility Likely polar solvents Inferred

Properties

IUPAC Name

2-(1-methylpiperidin-2-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-9-5-3-2-4-7(9)6-8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQGOLMAWGEVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669525
Record name (1-Methylpiperidin-2-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60979-27-3
Record name (1-Methylpiperidin-2-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-methylpiperidin-2-yl)acetic acid hydrochloride
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Biological Activity

(1-Methyl-piperidin-2-yl)-acetic acid hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C7H14ClNC_7H_{14}ClN and a molecular weight of approximately 161.64 g/mol. It features a piperidine ring, which is known to influence its biological activity through interactions with various molecular targets.

Target of Action

This compound has been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). The inhibition of sEH leads to increased levels of EETs, which are known to have vasodilatory and anti-inflammatory effects .

Biochemical Pathways

The modulation of sEH activity affects several biochemical pathways, primarily leading to:

  • Decreased blood pressure : Increased EET levels can result in vasodilation.
  • Reduced inflammation : Elevated EETs can inhibit inflammatory responses, potentially benefiting conditions such as hypertension and pain.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

CompoundMinimum Inhibitory Concentration (MIC) (μg/mL)Target Pathogen
This compound0.22Staphylococcus aureus
Other derivative0.25Escherichia coli

The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. Studies have shown significant cytotoxic effects against specific cancer cell lines, particularly those with BRAF mutations.

CompoundIC50 (μM)Cancer Cell Line
This compound0.5BRAF mutant melanoma
Control drug1.2BRAF mutant melanoma

The anticancer activity may be attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through various mechanisms, including enzyme inhibition and receptor binding .

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A study found that derivatives of piperidine compounds, including this compound, showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating potent efficacy.
  • Anticancer Investigation : In another research effort, the compound was tested against multiple cancer cell lines, revealing that it induced apoptosis in BRAF mutant melanoma cells through mechanisms involving cell cycle arrest and modulation of apoptotic gene expression .
  • Inflammatory Response Modulation : A pharmacological investigation highlighted the role of sEH inhibition by this compound in reducing inflammation, suggesting potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

(1-Methyl-piperidin-2-yl)-acetic acid hydrochloride is being investigated for its potential as a pharmacological agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development aimed at treating neurological disorders, pain management, and other therapeutic areas.

Biological Research

The compound is utilized in studies focusing on enzyme inhibition and receptor binding. For instance, its ability to modulate neurotransmitter levels positions it as a potential treatment for conditions like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) activity.

Industrial Applications

In the industrial sector, this compound serves as an intermediate in synthesizing more complex chemical entities. Its unique piperidine structure is advantageous for creating derivatives used in pharmaceuticals and agrochemicals.

The biological activities associated with this compound are summarized below:

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against cancer cell lines
NeuroprotectiveAChE inhibition

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of compounds similar to this compound against various bacterial strains. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, demonstrating MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Potential

Research focusing on piperidine derivatives highlighted that compounds containing the piperidine moiety exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to established chemotherapeutics like bleomycin. This suggests that this compound could be developed into novel anticancer agents.

Case Study 3: Neuroprotective Properties

Investigations into the neuroprotective effects of piperidine derivatives revealed that they could effectively inhibit AChE activity. This inhibition is crucial for increasing acetylcholine levels in synaptic clefts, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride and related compounds:

Compound Name (CAS No.) Core Structure Substituents/Functional Groups Pharmacological Relevance
(1-Methyl-piperidin-2-yl)-acetic acid HCl Piperidine + acetic acid 1-Methyl, HCl salt Not explicitly reported
2-Phenyl-2-(piperidin-2-yl)acetic acid HCl (19395-40-5) Piperidine + acetic acid 2-Phenyl, HCl salt Metabolite of methylphenidate (Ritalinic acid)
Methyl α-phenyl-2-piperidineacetate HCl (23655-65-4) Piperidine + methyl ester α-Phenyl, methyl ester, HCl salt Intermediate in synthesis
2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic acid (9b) Piperidine + acetic acid 4-Cyanophenyl at N1, acetic acid at C4 Potent soluble epoxide hydrolase (sEH) inhibitor
2-[4-(Fmoc)piperazin-1-yl]acetic acid (180576-05-0) Piperazine + acetic acid Fmoc-protected piperazine, acetic acid Peptide synthesis reagent
Key Observations:
  • Substituent Impact: The presence of a phenyl group (as in 19395-40-5) or aryl modifications (e.g., 4-cyanophenyl in 9b) enhances interaction with hydrophobic enzyme pockets, as seen in sEH inhibitors .
  • Acid vs. Ester Groups : The carboxylic acid in the target compound and 9b enables ionic interactions, whereas the methyl ester in 23655-65-4 is metabolically labile, often serving as a prodrug intermediate .

Pharmacological and Analytical Data

Table: Analytical and Activity Data for Select Compounds
Compound Name NMR Data (Key Peaks) MS Data (m/z) Biological Activity (IC50/Notes)
9b δ 2.45 (piperidine CH2), δ 7.65 (Ar-H) 289.1 [M+H]+ sEH inhibition (IC50 = 3.2 nM)
9c δ 1.40 (t-Bu), δ 3.20 (COOCH2) 349.2 [M+H]+ Moderate sEH inhibition (IC50 = 48 nM)
Ritalinic Acid HCl Not provided Not provided Metabolite of CNS stimulant methylphenidate
Insights:
  • The 4-cyanophenyl derivative (9b) exhibits superior sEH inhibition due to electron-withdrawing groups enhancing binding affinity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride with high purity?

  • Methodology : Synthesis typically involves esterification or substitution reactions targeting the piperidine core. For example, alkylation of a piperidine precursor with chloroacetic acid derivatives, followed by hydrochloride salt formation using HCl gas or concentrated hydrochloric acid. Purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, methanol/dichloromethane) is critical to remove byproducts like ethylphenidate analogs or erythro isomers .
  • Key Considerations : Monitor reaction progress using TLC (silica gel, ninhydrin staining) and confirm final purity via HPLC (>95% by area normalization) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR in D2_2O or DMSO-d6_6 to confirm the piperidine ring protons (δ 1.4–3.2 ppm) and acetic acid moiety (δ 3.5–4.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak at m/z 366.5 (M+H+^+) .
  • Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (e.g., C: 56.1%, H: 7.6%, N: 3.4%, Cl: 9.7%) .

Q. What experimental approaches are used to determine the solubility profile of this compound in various solvents?

  • Methodology : Use the shake-flask method: dissolve excess compound in solvents (e.g., water, ethanol, DMSO) at 25°C, filter, and quantify saturation concentration via UV-Vis spectroscopy (λ~260 nm) or HPLC . Note that solubility data may require empirical determination due to limited published values .

Advanced Research Questions

Q. How can researchers resolve and quantify isomeric impurities in this compound batches?

  • Methodology :

  • Chiral HPLC : Use a C18 column (e.g., 250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) at 1.0 mL/min. Detect erythro isomers (retention time ~0.65 min) and related compounds (e.g., ethylphenidate) with UV detection at 210 nm .
  • Validation : Establish linearity (1–100 µg/mL), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) for impurity quantification .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound for sensitive assays?

  • Methodology :

  • Strict QC Protocols : Implement in-process controls (e.g., intermediate purity checks via TLC) and final batch analysis using HPLC-MS.
  • Advanced QC : Request peptide content analysis, TFA removal (<1%), and water content determination to minimize variability in bioassays .
  • Storage : Preserve in airtight containers under nitrogen to prevent hygroscopic degradation .

Q. How should degradation products of this compound be identified under accelerated stability conditions?

  • Methodology :

  • Stress Testing : Expose the compound to 40°C/75% RH (ICH guidelines) for 4 weeks. Analyze degraded samples via LC-MS (Q-TOF) to identify oxidation products (e.g., N-oxide derivatives) or hydrolyzed fragments .
  • Quantification : Use a validated stability-indicating HPLC method with a C8 column and phosphate buffer (pH 3.0)/methanol gradient .

Q. What analytical approaches ensure reproducibility in quantifying this compound in complex matrices?

  • Methodology :

  • Internal Standards : Use deuterated analogs (e.g., d3_3-methylphenidate) for LC-MS/MS normalization.
  • Uncertainty Management : Account for technical replicates (n ≥ 6), marker sensitivity, and calibration range adjustments to minimize variability .

Safety and Handling

Q. What precautions are necessary when handling this compound in air-sensitive reactions?

  • Methodology :

  • Glovebox Use : Conduct synthesis/purification under inert atmosphere (argon/nitrogen) if the compound is hygroscopic or prone to oxidation .
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection if handling powdered forms in non-ventilated areas .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Methyl-piperidin-2-yl)-acetic acid hydrochloride
Reactant of Route 2
(1-Methyl-piperidin-2-yl)-acetic acid hydrochloride

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